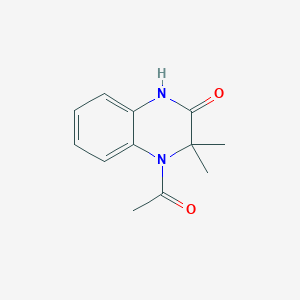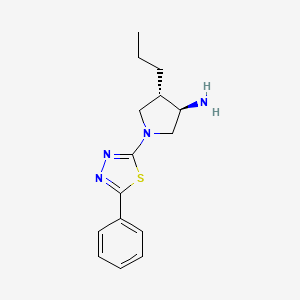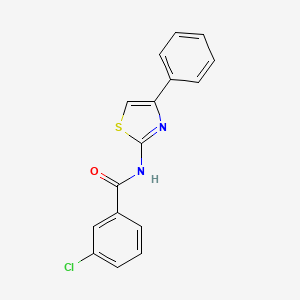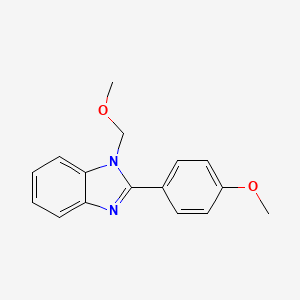![molecular formula C13H15NO3 B5687708 methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
methyl 3-[(3-methyl-2-butenoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a member of the family of N-acyl amino acid derivatives and is synthesized by the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. MMB has shown promising results in scientific research, which has led to its increased use in various studies.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In a study conducted by Li et al., this compound was found to activate the p38 MAPK signaling pathway, which led to the induction of apoptosis in breast cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to reduce the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. This compound has also been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved by recrystallization. This compound has also shown promising results in various fields of research, including anti-inflammatory, analgesic, and anti-cancer research. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential side effects of this compound are not well known, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for research on methyl 3-[(3-methyl-2-butenoyl)amino]benzoate. One area of research could be the development of this compound as a potential anti-cancer agent. More studies are needed to determine the effectiveness of this compound in different types of cancer and to further elucidate its mechanism of action. Another area of research could be the development of this compound as a potential anti-inflammatory and analgesic agent. More studies are needed to determine the effectiveness of this compound in different inflammatory conditions and to further elucidate its mechanism of action. Finally, more research is needed to determine the safety profile of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate involves the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory and analgesic effects. In a study conducted by Liu et al., this compound was found to reduce inflammation and pain in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
methyl 3-(3-methylbut-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-6-4-5-10(8-11)13(16)17-3/h4-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYWTDYPSASHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=C1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)


![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5687702.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)